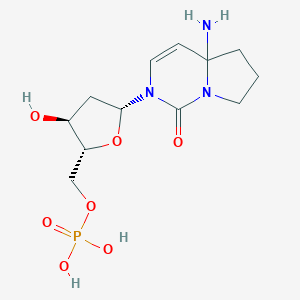
3,N(4)-Propanodeoxycytidine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pdcyt-P is a phosphorus-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pdcyt-P typically involves the use of halogenophosphines and organometallic reagents. One common method is the palladium-catalyzed C–P coupling reaction, which involves the reaction of enantiopure tert-butylmethylphosphine-boranes with aryl and heteroaryl halides using Pd(OAc)2/dppf as a catalyst . This method is efficient and can produce high yields of Pdcyt-P with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of Pdcyt-P often involves large-scale reactions using similar catalytic processes. The use of microwave irradiation has been shown to reduce reaction times significantly while maintaining high yields and enantiomeric purity . This makes the process more efficient and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
Pdcyt-P undergoes a variety of chemical reactions, including:
Oxidation: Pdcyt-P can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert Pdcyt-P to its corresponding phosphine.
Substitution: Pdcyt-P can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with Pdcyt-P include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium-based catalysts are commonly used in C–P coupling reactions.
Major Products
The major products formed from reactions involving Pdcyt-P depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield phosphines.
科学的研究の応用
Pdcyt-P has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Pdcyt-P involves its ability to form phosphorus-centered radicals, which can participate in a variety of chemical reactions. These radicals are generated through the homolytic cleavage of P–H bonds and can add to unsaturated compounds to form C–P bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
類似化合物との比較
Pdcyt-P can be compared to other phosphorus-containing compounds such as:
Phosphine oxides: Similar in their ability to participate in oxidation reactions.
Phosphonates: Share similar reactivity in substitution reactions.
Phosphines: Similar in their use as ligands in catalysis.
What sets Pdcyt-P apart is its high enantiomeric purity and efficiency in catalytic reactions, particularly those involving palladium catalysts . This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
121730-59-4 |
|---|---|
分子式 |
C12H20N3O7P |
分子量 |
349.28 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
InChIキー |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
異性体SMILES |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
正規SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
同義語 |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















